(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone
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Overview
Description
The compound (1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone is a complex organic molecule featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . For the specific compound , a multi-step synthesis involving the installation of the gramine side chain and subsequent reactions is required .
Industrial Production Methods
Industrial production methods for such complex molecules typically involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
Biologically, indole derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound, in particular, has shown promise in inhibiting tubulin polymerization, making it a potential candidate for cancer therapy .
Medicine
In medicine, indole derivatives are used in the development of drugs for treating various diseases, including cancer, viral infections, and inflammatory conditions .
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization. This mechanism is similar to that of colchicine, a well-known anticancer agent. The compound binds to the tubulin protein, preventing its polymerization into microtubules, which are essential for cell division .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indomethacin: An anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
What sets this compound apart is its trifluoromethoxy group, which enhances its biological activity and stability. This makes it a more potent and versatile compound compared to its analogs .
Properties
Molecular Formula |
C22H18F3N3O2 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
(1-methylindol-3-yl)-[8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]methanone |
InChI |
InChI=1S/C22H18F3N3O2/c1-27-11-17(14-4-2-3-5-20(14)27)21(29)28-9-8-19-16(12-28)15-10-13(30-22(23,24)25)6-7-18(15)26-19/h2-7,10-11,26H,8-9,12H2,1H3 |
InChI Key |
YCBZBVXHUIMEEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC(F)(F)F |
Origin of Product |
United States |
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